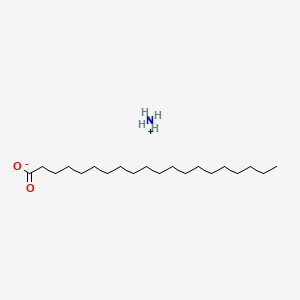
Ammonium icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium icosanoate, also known as ammonium arachidate, is a long-chain fatty acid salt derived from arachidic acid. It is a white, crystalline solid that is soluble in water and exhibits surfactant properties. This compound is primarily used in the production of detergents, emulsifiers, and other industrial applications due to its ability to reduce surface tension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium icosanoate can be synthesized through the reaction of arachidic acid with ammonia. The process involves the neutralization of arachidic acid with ammonium hydroxide, resulting in the formation of this compound. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting arachidic acid with aqueous ammonia. The reaction mixture is stirred continuously to ensure uniformity, and the product is then purified through crystallization. The final product is dried to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium icosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding fatty acid derivatives.
Reduction: Reduction reactions can convert it back to arachidic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium chloride, potassium bromide.
Major Products Formed:
Oxidation: Arachidic acid derivatives.
Reduction: Arachidic acid.
Substitution: Corresponding ammonium salts with different cations.
Applications De Recherche Scientifique
Ammonium icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of ammonium icosanoate is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it interacts through hydrophobic and electrostatic forces.
Comparaison Avec Des Composés Similaires
Ammonium stearate: Another long-chain fatty acid salt with similar surfactant properties.
Ammonium palmitate: A shorter-chain fatty acid salt used in similar applications.
Ammonium oleate: An unsaturated fatty acid salt with enhanced reactivity due to the presence of double bonds.
Uniqueness: Ammonium icosanoate is unique due to its longer carbon chain (20 carbons), which provides superior hydrophobic interactions and stability in emulsions compared to shorter-chain analogs. This makes it particularly effective in industrial applications where long-lasting emulsification is required.
Propriétés
Numéro CAS |
94266-33-8 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
azanium;icosanoate |
InChI |
InChI=1S/C20H40O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);1H3 |
Clé InChI |
BRMYKYSLVRPXIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Numéros CAS associés |
506-30-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


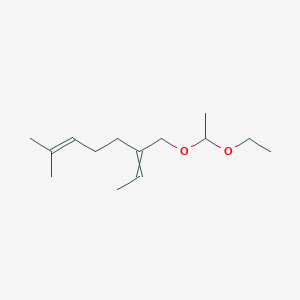
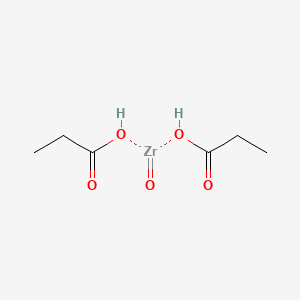
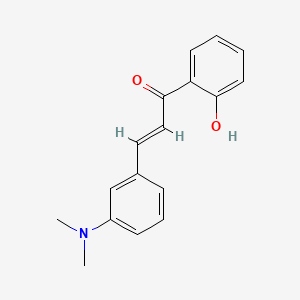
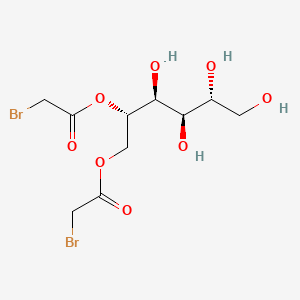
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
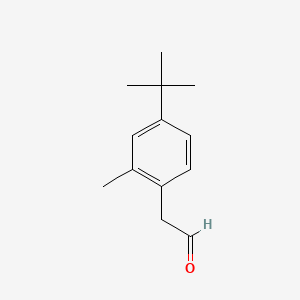

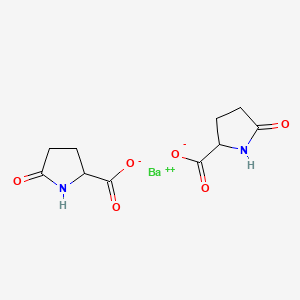
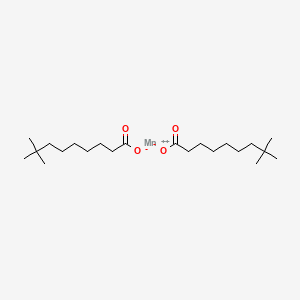

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)



